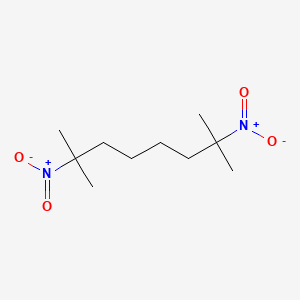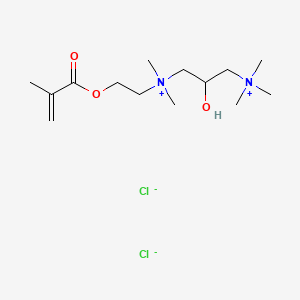![molecular formula C17H17NO5 B13768445 Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate CAS No. 6964-98-3](/img/structure/B13768445.png)
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate is an organic compound characterized by its unique structure, which includes a benzoyloxy group and a hydroxyethylamino group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2-hydroxybenzoate is then subjected to a benzoylation reaction using benzoyl chloride in the presence of a base like pyridine to form methyl 2-(benzoyloxy)benzoate. Finally, the hydroxyethylamino group is introduced through a nucleophilic substitution reaction with 2-hydroxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzoates.
Applications De Recherche Scientifique
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoyloxy group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(benzyloxy)-5-acetylbenzoate
- Methyl 2-(phenylamino)benzoate
- 2-Methyl-5-hydroxyethylaminophenol
Uniqueness
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
6964-98-3 |
|---|---|
Formule moléculaire |
C17H17NO5 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
methyl 2-benzoyloxy-4-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(18-9-10-19)11-15(14)23-16(20)12-5-3-2-4-6-12/h2-8,11,18-19H,9-10H2,1H3 |
Clé InChI |
YHJJIAQYEMRVHX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)NCCO)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


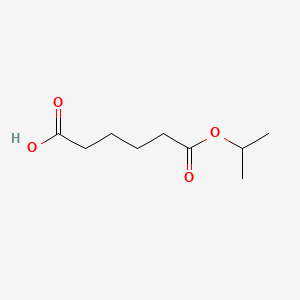
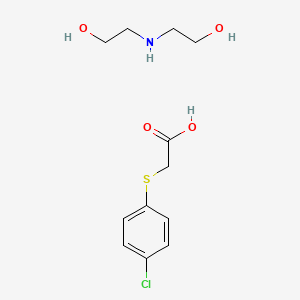
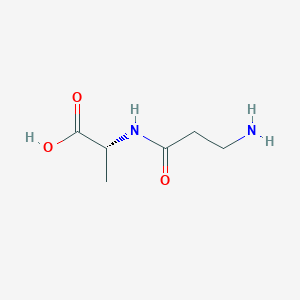
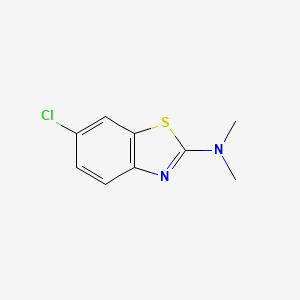
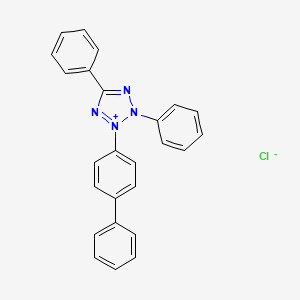

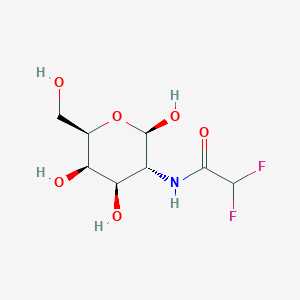
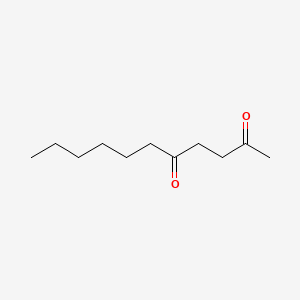
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
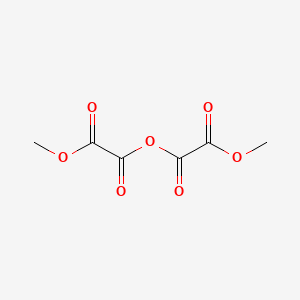

![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
